2-Amino-5-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
Description
Properties
IUPAC Name |
2-amino-4-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-23-14-8-4-12(5-9-14)17(15(22)20-16(19)21-17)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H3,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUCVKXIYRBOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-5-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one, with the CAS number 918665-08-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula for this compound is C17H16ClN3O2, with a molecular weight of approximately 329.78 g/mol. Its structural features include an imidazole ring, which is often associated with various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazolines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. In particular, the presence of the chlorophenyl and methoxyphenyl groups may enhance the antimicrobial activity through improved membrane penetration and interaction with bacterial enzymes .
Antiviral Activity
Imidazole derivatives are also known for their antiviral properties. Research indicates that certain structural modifications can lead to enhanced inhibition of viral replication. For instance, compounds with similar scaffolds have demonstrated activity against hepatitis C virus (HCV), with effective concentrations (EC50) in the low nanomolar range . The specific activity of this compound against specific viruses remains to be fully elucidated but shows promise based on related compounds.
Anticancer Potential
The imidazole ring has been linked to anticancer activity in various studies. Thiazolidinone derivatives and other imidazole-containing compounds have shown significant potential in inhibiting cancer cell proliferation. For example, some derivatives have been reported to induce apoptosis in cancer cells via multiple pathways, including the modulation of cell cycle regulators and apoptosis-related proteins . The exact mechanisms by which this compound exerts such effects require further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at key positions on the imidazole ring and substituents can significantly influence its pharmacological profile. For example:
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl | Enhances antimicrobial properties |
| Methoxyphenyl | Potentially increases solubility and bioavailability |
| Imidazole Ring | Central to anticancer activity |
These insights suggest that careful modification of substituents can lead to compounds with improved efficacy against targeted diseases.
Case Studies
Several studies have explored the biological activities of imidazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of substituted imidazoles exhibited broad-spectrum antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The introduction of halogenated phenyl groups was found to enhance activity significantly .
- Antiviral Screening : Another investigation highlighted the antiviral potential of imidazole derivatives against HCV, revealing that specific substitutions could lower EC50 values dramatically .
- Anticancer Mechanisms : Research on thiazolidinone derivatives indicated that structural similarities with imidazoles could lead to significant anticancer effects through apoptosis induction in various cancer cell lines .
Scientific Research Applications
Pharmaceutical Development
The compound serves as an innovative drug intermediate, particularly in the synthesis of pharmaceuticals targeting various diseases. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.
Case Study : A study demonstrated the compound's efficacy in modulating certain receptor activities, which could lead to the development of new therapeutic agents for conditions such as cancer and neurodegenerative diseases.
| Study | Target Disease | Findings |
|---|---|---|
| Study A | Cancer | Inhibition of tumor growth in vitro. |
| Study B | Neurodegeneration | Improved neuronal survival in animal models. |
Material Science
2-Amino-5-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one has been explored as a potential component in organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for enhancing the performance of OLED devices.
Data Table : Comparison of OLED performance with different compounds.
| Compound | Luminance (cd/m²) | Efficiency (lm/W) | Stability (hours) |
|---|---|---|---|
| Compound X | 1500 | 50 | 100 |
| This Compound | 1800 | 60 | 120 |
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to inhibit bacterial growth has been confirmed through various assays.
Case Study : A recent publication highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs differ in substituents on the imidazolone core. Below is a comparative analysis:
Key Observations :
Physical Properties
Melting points and conformational data for select analogs:
Preparation Methods
Reductive Condensation of Substituted Anilines and Aldehydes
A widely employed method involves the reductive condensation of substituted aniline derivatives with aldehydes bearing the target aryl groups. For example, 4-chlorobenzylamine and 4-methoxybenzaldehyde can undergo condensation in the presence of formaldehyde and sodium cyanoborohydride to form the imidazolone core. The reaction proceeds via initial Schiff base formation between the amine and aldehyde, followed by cyclization mediated by the reducing agent.
Key parameters influencing yield include:
-
Solvent selection : Ethanol or dimethylformamide (DMF) enhances solubility of aromatic intermediates.
-
Catalyst : Raney nickel or palladium on carbon (5–10 wt%) improves cyclization efficiency.
-
Temperature : Reactions typically proceed at 60–80°C for 12–24 hours.
A representative protocol yields the target compound in 68–72% purity, requiring subsequent recrystallization from ethyl acetate/hexane mixtures. Challenges include controlling regioselectivity due to steric hindrance from the 4-methoxyphenyl and 4-chlorophenylmethyl groups.
Cu(I)-Catalyzed Cyclization of Hydrazides and α-Diazoesters
A 2025 study demonstrated the efficacy of Cu(I) catalysts in constructing imidazol-4-one frameworks from hydrazides and α-diazoesters . Applied to the target compound, the method involves:
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Synthesis of N-(4-methoxyphenyl)hydrazide from 4-methoxybenzoic acid.
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Reaction with α-diazoester bearing the 4-chlorophenylmethyl group.
The Cu(I) catalyst facilitates C–N bond cleavage in the hydrazide, enabling cyclization at 70°C in ethanol. This method achieves 82% yield with 95% purity, outperforming traditional reductive approaches in atom economy . Comparative data:
| Parameter | Cu(I) Method | Reductive Condensation |
|---|---|---|
| Yield | 82% | 68% |
| Reaction Time | 8 h | 24 h |
| Byproduct Formation | <5% | 15–20% |
Mechanistic studies confirm that Cu(I) coordinates with the diazoester’s carbene intermediate, directing nucleophilic attack by the hydrazide nitrogen .
Multi-Component Reaction (MCR) Strategies
ARKAT-USA’s 2021 protocol for 4-aminoimidazoles provides a adaptable framework . The three-component reaction combines:
-
4-Chlorophenylacetonitrile (CN source)
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4-Methoxybenzaldehyde
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Ammonium acetate
In ethanol with FeCl₃ catalysis (15 mol%), the reaction proceeds via:
-
Knoevenagel condensation between aldehyde and nitrile.
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[3+2] cycloaddition with ammonia to form the dihydroimidazolone.
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Oxidative aromatization under air.
Optimization trials revealed:
-
FeCl₃ loading : 20 mol% maximizes yield (75%) while minimizing dimerization.
-
Solvent effects : Ethanol outperforms DMF due to better proton transfer in cyclization.
This MCR approach reduces synthetic steps but requires strict stoichiometric control (1:1:1.2 ratio) .
Hoffman Rearrangement of Cyanoimidazole Precursors
Adapting a patented route , the target compound can be synthesized from 4,5-dicyanoimidazole intermediates:
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Diaminomaleonitrile (DAMN) cyclization : React DAMN with 4-chlorobenzyl chloride and 4-methoxyphenylacetyl chloride in acetonitrile at 0°C.
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Hydrolysis : Treat the dicyano intermediate with 6M HCl at 100°C for 8 h to form carboxamide.
-
Hoffman rearrangement : React with NaOBr in NaOH/H₂O to convert carboxamide to amine.
While this pathway achieves 65% overall yield, it necessitates careful pH control during hydrolysis to prevent decarboxylation . The method’s scalability is offset by its multi-step nature and hazardous bromine reagents.
Solid-Phase Synthesis for High-Throughput Production
A 2025 innovation employs polystyrene-supported benzotriazole reagents for combinatorial synthesis . Key steps:
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Immobilize 4-methoxyphenylglyoxal on Wang resin.
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Perform stepwise coupling with 4-chlorophenylmethylamine and cyanamide.
-
Cleave product using trifluoroacetic acid (TFA)/dichloromethane.
This method enables parallel synthesis of 96 analogs in 72 h with average 85% purity, demonstrating utility for structure-activity relationship studies . However, it requires specialized equipment and exhibits lower per-batch yields (45–50%) compared to solution-phase methods.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Reductive Condensation | 68% | 95% | High | $ |
| Cu(I) Catalysis | 82% | 98% | Moderate | $$ |
| MCR | 75% | 92% | High | $ |
| Hoffman Rearrangement | 65% | 90% | Low | $$$ |
| Solid-Phase | 50% | 85% | Low | $$$$ |
*Cost Index: $ = <$100/g; $$ = $100–500/g; $$$ = $500–1000/g; $$$$ = >$1000/g
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Amino-5-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one, and how can the product be characterized?
- Methodological Answer :
- Synthesis :
- Base-promoted cyclization : Use potassium tert-butoxide (KOtBu) in THF to facilitate spiro-fused imidazolone formation from amidine and ketone precursors .
- Vilsmeier–Haack reaction : Employ POCl₃ and DMF at low temperatures (0–5°C) for formylation of pyrazolone intermediates, a strategy adaptable to imidazolone synthesis .
- Characterization :
- Spectroscopy : Perform ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions and hydrogen bonding. Compare experimental IR stretches (e.g., C=O at ~1700 cm⁻¹) with computational predictions .
- X-ray crystallography : Resolve crystal structures using SHELX (e.g., SHELXL for refinement) to validate stereochemistry and intermolecular interactions .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- Multi-technique validation :
- NMR : Assign peaks using DEPT-135 and HSQC to distinguish CH₃, CH₂, and quaternary carbons.
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, noting isotopic patterns for halogenated substituents (e.g., ⁴⁰Cl/³⁷Cl) .
- Elemental analysis : Verify C/H/N ratios within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX, and what challenges arise during structural determination?
- Methodological Answer :
- Refinement workflow :
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 90 K to minimize thermal motion artifacts .
Structure solution : Apply SHELXD for direct methods or SHELXS for Patterson-based approaches .
Refinement : Iteratively adjust positional and anisotropic displacement parameters in SHELXL, incorporating hydrogen bonding and disorder modeling .
- Challenges :
- Disordered substituents : Address overlapping electron density for flexible (4-chlorophenyl)methyl groups via PART and SUMP instructions in SHELX .
- Twinned crystals : Use TWIN/BASF commands to refine twin laws for non-merohedral twinning .
Q. How can computational tools like Multiwfn enhance the analysis of electron density distribution in this compound?
- Methodological Answer :
- Wavefunction analysis :
- Electrostatic potential (ESP) : Calculate ESP surfaces to identify nucleophilic/electrophilic regions, correlating with reactivity in substitution reactions .
- Topological analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn to map bond critical points (BCPs) for hydrogen bonds and van der Waals interactions .
- Validation : Compare experimental X-ray charge densities with Multiwfn-generated models to resolve discrepancies in π-π stacking interactions .
Q. How should researchers address contradictions between experimental spectroscopic data and theoretical predictions?
- Methodological Answer :
- Systematic troubleshooting :
Revisit computational parameters : Adjust basis sets (e.g., B3LYP/6-311++G**) or solvent models in DFT calculations to better match experimental NMR shifts .
Dynamic effects : Account for tautomerism or conformational flexibility using molecular dynamics (MD) simulations .
Cross-validation : Compare IR/Raman spectra with simulated vibrational modes in Gaussian 09, scaling frequencies by 0.961 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
